molecular formula C11H18O4 B13883809 Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate

Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate

Cat. No.: B13883809
M. Wt: 214.26 g/mol
InChI Key: XRTQQNVIYPYKOP-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C11H18O4. It is a derivative of cyclohexane and contains both ester and ketone functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexane derivatives. One common method is the reaction of cyclohexanone with methyl 2-bromo-2-methoxyacetate in the presence of a base such as sodium methoxide. The reaction proceeds via nucleophilic substitution, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester and ketone functional groups allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate:

    Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate: Similar structure but lacks the methoxy group.

Uniqueness

Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate is unique due to the presence of both methoxy and oxoethyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Biological Activity

Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate, also known by its CAS number 60142-94-1, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈O₄
  • Molecular Weight : 214.26 g/mol
  • IUPAC Name : this compound
  • Physical State : Liquid
  • Purity : ≥95%

Research indicates that this compound may interact with several biological pathways:

  • Cyclic AMP Regulation : The compound has been studied for its effects on phosphodiesterase enzymes, particularly PDE4, which are crucial in regulating cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP is associated with anti-inflammatory responses and smooth muscle relaxation .
  • Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α, suggesting potential applications in treating inflammatory diseases .
  • Antitumor Properties : There is emerging evidence that compounds structurally related to this compound exhibit selective cytotoxicity against cancer cell lines, potentially through mechanisms involving cell cycle regulation and apoptosis induction .

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

StudyFindings
PDE4 Inhibition Study Demonstrated significant inhibition of PDE4D isoforms with an IC50 value in the low nanomolar range, indicating strong selectivity and potential therapeutic applications in respiratory diseases .
Inflammation Model In vivo studies showed a dose-dependent reduction in TNF-α levels in lung tissue after administration of related compounds, suggesting anti-inflammatory properties .
Cancer Cell Line Testing The compound exhibited selective cytotoxic effects on breast cancer cell lines (MDA-MB-231 and BT-549), while sparing normal human keratinocytes, which may indicate a favorable therapeutic index for anticancer therapies .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown promising absorption and distribution characteristics. Toxicological evaluations indicate that the compound may present risks at high concentrations, necessitating careful dosage management in therapeutic contexts .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O4/c1-14-10(12)7-8-3-5-9(6-4-8)11(13)15-2/h8-9H,3-7H2,1-2H3

InChI Key

XRTQQNVIYPYKOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC(CC1)C(=O)OC

Origin of Product

United States

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